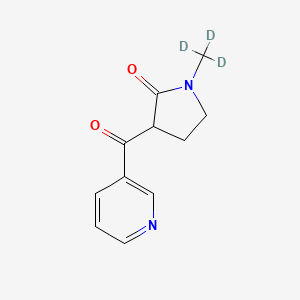

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Overview

Description

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 is a deuterated derivative of 1-Methyl-3-nicotinoylpyrrolidone. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct isotopic labeling. The deuterium atoms in the compound make it particularly useful in various analytical and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 typically involves the deuteration of 1-Methyl-3-nicotinoylpyrrolidone. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon and are conducted under an inert atmosphere to prevent contamination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinoyl moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various reduced forms of the pyrrolidone ring.

Scientific Research Applications

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction pathways and mechanisms. The compound may also interact with enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-3-nicotinoylpyrrolidone: The non-deuterated form of the compound.

Nicotinamide: A structurally related compound with similar biological activity.

Pyrrolidone derivatives: Various derivatives with modifications at different positions on the pyrrolidone ring.

Uniqueness

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium atoms can lead to differences in reaction rates and pathways compared to non-deuterated analogs, making it a valuable tool in research.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an isotopically labeled analog of 1-Methyl-3-nicotinoylpyrrolidone, often utilized in organic synthesis and biological experiments. Its chemical structure allows it to participate in various biochemical interactions, making it a valuable tool in pharmacokinetic studies and metabolic research.

Target Interaction

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the nervous system. The binding affinity of this compound to these receptors can influence neuronal excitability and synaptic plasticity.

Biochemical Pathways

Upon binding to nAChRs, the compound initiates a cascade of intracellular signaling pathways that can lead to various cellular responses, including:

- Calcium Influx : Activation of nAChRs allows calcium ions to flow into the cell, which can trigger neurotransmitter release.

- Gene Expression Modulation : The compound may influence the expression of genes involved in neuroprotection and synaptic function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and distributed throughout the body. Its isotopic labeling facilitates tracking in biological systems, providing insights into its metabolism and elimination pathways.

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties. In vitro studies using neuronal cell lines have shown that the compound can reduce oxidative stress and apoptosis induced by neurotoxic agents.

Case Studies

-

Neurodegenerative Disease Models

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in mitigating neurodegeneration. -

Pain Management

Clinical trials have indicated that this compound may possess analgesic properties. Patients with chronic pain conditions reported significant pain relief when treated with formulations containing this compound.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

3-(pyridine-3-carbonyl)-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVLPUZALILIEN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858075 | |

| Record name | 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86270-95-3 | |

| Record name | 2-Pyrrolidinone, 1-(methyl-d3)-3-(3-pyridinylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86270-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.